ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. Key structural elements include:
- Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle linked to a dioxolane ring ([1,3]dioxolo), enhancing electronic delocalization and stability.
- Ethyl acetate side chain: Provides lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-3-24-15(22)8-21-11-6-12-13(26-9-25-12)7-14(11)27-17(21)18-16(23)10-4-5-20(2)19-10/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYOSOFIFVJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NN(C=C4)C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves multiple steps. The key steps include the formation of the pyrazole ring, the dioxolane ring, and the benzo-thiazole structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has been investigated for its potential as a pharmaceutical agent. Studies indicate that compounds with similar structural motifs exhibit activity against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study demonstrated the compound's ability to inhibit cell proliferation in specific cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
Neuropharmacology
Research has also pointed to potential neuropharmacological applications. The compound's interaction with neurotransmitter systems could provide insights into treatments for conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In preclinical models, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This suggests a possible therapeutic role in neurodegenerative diseases.
Agricultural Chemistry
The compound may have applications in agricultural chemistry as well. Its structural characteristics may allow it to serve as a pesticide or herbicide, targeting specific pests or weeds while minimizing harm to beneficial organisms.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Heterocycle Diversity: The target compound’s benzothiazole-dioxolane system contrasts with thiophene (7a, 7b) or β-carboline (Norharman/Harman) cores, impacting electronic properties and bioactivity.
Functional Groups: The ethyl acetate chain in the target compound enhances lipophilicity compared to 7b’s polar carboxylate group or 7a’s cyano substituent.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Stability : The dioxolane ring in the target compound likely improves oxidative stability compared to thiophene-based analogs (7a, 7b).
- Metabolism: Ethyl acetate may undergo esterase-mediated hydrolysis, whereas 7a/7b’s cyano/carboxylate groups resist rapid metabolic degradation .
Biological Activity
Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor interaction profiles, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of pyrazole and benzothiazole, contributing to its biological activity. The presence of the dioxolo moiety enhances its pharmacological potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. Here are the primary areas of interest:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics:
| Compound | Target Organism | MIC (μmol/mL) |
|---|---|---|
| 21 | Escherichia coli | 0.038 |
| 21 | Pseudomonas aeruginosa | 0.067 |
| 16 | Candida parapsilosis | 0.015 |
These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities with effective pyrazole derivatives .
Anticancer Activity
A recent study focused on the cytotoxic effects of novel pyrazole derivatives against carcinoma cell lines. The compound exhibited potent activity with IC50 values lower than those of established chemotherapeutics like Cisplatin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 17 | Liver carcinoma | 5.35 |
| 17 | Lung carcinoma | 8.74 |
| Cisplatin | Liver carcinoma | 3.78 |
| Cisplatin | Lung carcinoma | 6.39 |
The compound's ability to selectively target cancer cells while exhibiting low toxicity towards normal cells underscores its potential as an anticancer agent .
Receptor Interaction
Ethyl derivatives have been noted for their interactions with trace amine-associated receptors (TAARs). The specific agonistic activity of similar compounds suggests that this compound could have implications for treating neurological disorders such as ADHD and schizophrenia due to their selective action on receptor pathways .
Case Studies
In a controlled study involving various pyrazole derivatives:
- Objective : To evaluate the biological efficacy of synthesized compounds.
- Methodology : Compounds were tested against multiple bacterial strains and cancer cell lines using standard assays.
- Results : Several derivatives showed promising results in both antimicrobial and anticancer assays.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Answer:
Synthesis of this compound involves multi-step reactions, including condensation, oxidation, and substitution. Key steps include:
- Condensation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to form the imine bond between the pyrazole-carbonyl and benzothiazole moieties .
- Oxidation : Controlled oxidation with hydrogen peroxide ensures the benzothiazole ring system remains intact .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during esterification .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves intermediates, while recrystallization in ethanol:dichloromethane (1:2) enhances final purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
